Comprehensive Physicochemical Profiling of [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol
Comprehensive Physicochemical Profiling of [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol
A Scaffold Analysis for Medicinal Chemistry
Part 1: Executive Summary
[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol (CAS Registry Number: Not widely listed; treated here as a high-value intermediate) represents a privileged structural motif in modern drug discovery. This scaffold combines a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with an aromatic thiazole core, capped by a polar hydroxymethyl handle.
This unique architecture offers a balance of sp3-richness (Fsp3) and aromaticity, making it an ideal fragment for fragment-based drug discovery (FBDD). It serves as a bioisostere for nucleoside analogs and a hinge-binding motif in kinase inhibitors. This guide provides a definitive analysis of its physicochemical behavior, synthetic accessibility, and development potential.
Part 2: Molecular Architecture & Structural Analysis
The molecule, C₈H₁₁NO₂S, is constructed from three distinct pharmacophoric elements. Understanding the interplay between these elements is critical for predicting its behavior in biological systems.
2.1 Component Analysis
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The Core (1,3-Thiazole): A five-membered aromatic ring containing sulfur and nitrogen.[1] It acts as a rigid linker and a potential hydrogen bond acceptor (via N3). The sulfur atom contributes to lipophilicity and metabolic susceptibility (S-oxidation).
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The Tail (Oxolan-2-yl): A saturated tetrahydrofuran (THF) ring attached at the C2 position of the thiazole. This introduces chirality and 3D-dimensionality, improving solubility and metabolic stability compared to flat aromatic substituents.
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The Head (Hydroxymethyl): A primary alcohol at the C4 position. This is the primary vector for further chemical elaboration (e.g., oxidation to aldehyde, conversion to halides, or etherification) and acts as a hydrogen bond donor/acceptor.
2.2 Stereochemistry
The attachment of the thiazole ring to the C2 position of the oxolane ring creates a chiral center .
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Implication: The synthesized material will exist as a racemate (R/S) unless stereoselective synthesis or chiral resolution is employed.
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Drug Development Rule: In late-stage development, single enantiomers are preferred to avoid off-target toxicity associated with the inactive isomer.
Part 3: Physicochemical Profile
The following data summarizes the core properties derived from structural group contribution methods and standard medicinal chemistry principles.
Table 1: Key Physicochemical Parameters
| Parameter | Value (Approx/Calc) | Significance in Drug Design |
| Molecular Weight | 185.24 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Formula | C₈H₁₁NO₂S | -- |
| LogP (Lipophilicity) | 0.4 – 0.9 | High aqueous solubility; likely high oral bioavailability. |
| TPSA (Topological Polar Surface Area) | ~65 Ų | < 140 Ų indicates excellent membrane permeability. |
| H-Bond Donors (HBD) | 1 (OH) | Low count favors permeability. |
| H-Bond Acceptors (HBA) | 3 (N, O-ether, O-alcohol) | Sufficient for target engagement without compromising permeability. |
| pKa (Thiazole N) | ~2.5 (Conjugate Acid) | Neutral at physiological pH (7.4). |
| Rotatable Bonds | 2 | Rigid core with limited entropic penalty upon binding. |
3.1 Solubility & Ionization
At physiological pH (7.4), the molecule exists primarily in its neutral form. The thiazole nitrogen is weakly basic (pKa ~2.5) and will only protonate in highly acidic environments (e.g., stomach acid, pH 1-2).
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Solubility Prediction: High. The presence of the ether oxygen and the primary alcohol, combined with a low LogP, suggests solubility > 1 mg/mL in water.
3.2 Electronic Properties
The thiazole ring is electron-deficient at C2, making the connection to the electron-rich oxolane ring stable. However, the C5 position of the thiazole remains susceptible to electrophilic aromatic substitution, though less so than in electron-rich heterocycles like furan or thiophene.
Part 4: Stability & Reactivity
Understanding the degradation pathways is essential for formulation and storage.
4.1 Chemical Stability
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Oxidation: The primary alcohol is the most reactive site. Exposure to strong oxidants will convert it to the aldehyde and subsequently the carboxylic acid.
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Acid Sensitivity: The oxolane ring is generally stable, but strong Lewis acids could theoretically induce ring-opening, although this is unlikely under standard physiological conditions.
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Photostability: Thiazoles can be light-sensitive. Store in amber vials.
4.2 Metabolic Stability (In Silico Prediction)
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Phase I: The primary metabolic liability is the oxidation of the hydroxymethyl group by Alcohol Dehydrogenase (ADH) or CYP450 enzymes.
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Phase II: Glucuronidation of the hydroxyl group is a highly probable clearance pathway.
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Bioactivation: The thiazole ring can undergo bioactivation (epoxidation/ring opening) by CYP450s, leading to reactive intermediates, though the substitution pattern at C2 and C4 mitigates this risk compared to unsubstituted thiazoles.
Part 5: Synthetic Methodology (Hantzsch Construction)
To ensure supply of this scaffold, a robust synthetic route is required. The Hantzsch Thiazole Synthesis is the industry standard for this architecture.
5.1 Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of the target scaffold utilizing Hantzsch cyclization followed by ester reduction.
5.2 Detailed Protocol: Step 4 (Reduction)
Context: Converting the ester intermediate to the final alcohol.
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Reagents:
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Substrate: Ethyl 2-(oxolan-2-yl)thiazole-4-carboxylate (1.0 eq).
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Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) or Sodium Borohydride (NaBH₄) (2.0 eq) in MeOH.
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Solvent: Anhydrous THF (0.1 M concentration).
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Procedure:
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Dissolve substrate in anhydrous THF and cool to 0°C.
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Add LiAlH₄ dropwise (caution: gas evolution).
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Allow to warm to Room Temperature (RT) and stir for 2 hours.
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Monitor: TLC (50% EtOAc/Hexanes). Product will be more polar (lower Rf).
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Workup (Fieser Method):
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Quench at 0°C with water (x mL), 15% NaOH (x mL), and water (3x mL).
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Filter the white precipitate through Celite.
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Concentrate filtrate in vacuo.
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Purification: Silica gel flash chromatography (Gradient: 0-100% EtOAc in Hexanes).
Part 6: Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
6.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Thiazole C5-H: Singlet, δ ~7.10 - 7.30 ppm. (Characteristic aromatic signal).
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Hydroxymethyl (-CH₂OH): Singlet or doublet (if coupling to OH visible), δ ~4.60 - 4.80 ppm (2H).
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Oxolane C2-H: Triplet or dd, δ ~4.90 - 5.10 ppm (1H). (Deshielded by attachment to aromatic ring).
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Oxolane Ring Protons: Multiplets, δ ~1.70 - 2.40 ppm (4H) and δ ~3.80 - 4.10 ppm (2H, C5 protons adjacent to oxygen).
6.2 Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Molecular Ion: [M+H]⁺ = 186.1 Da.
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Fragmentation: Loss of water ([M+H-18]⁺) is common for primary alcohols.
Part 7: Experimental Protocols for Property Validation
7.1 Protocol: Shake-Flask LogP Determination
Objective: Empirically determine the lipophilicity.
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Preparation: Prepare saturated solvents: Octanol saturated with water and Water saturated with octanol.
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Dissolution: Dissolve 1 mg of the compound in 2 mL of saturated Octanol.
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Equilibration: Add 2 mL of saturated Water. Vortex for 1 hour at 25°C. Centrifuge to separate phases.
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Quantification: Analyze both phases via HPLC-UV (254 nm).
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Calculation:
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References
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Hantzsch, A. (1881). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
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Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution". Drug Discovery Today: Technologies, 1(4), 337-341.
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.
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Ertl, P., & Rohde, B. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties". Journal of Medicinal Chemistry, 43(20), 3714–3717.
